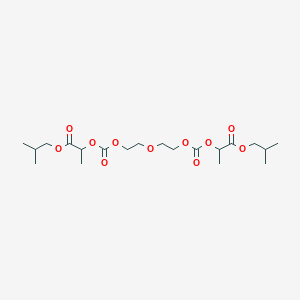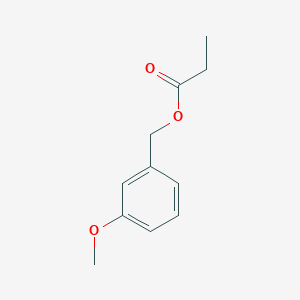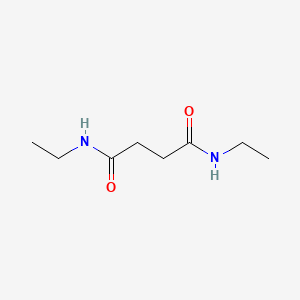
n,n'-Diethylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diethylbutanediamide: is an organic compound with the molecular formula C8H18N2O2. It is a derivative of butanediamide, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diethylbutanediamide typically involves the reaction of butanediamide with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
Butanediamide+Diethylamine→N,N’-Diethylbutanediamide+By-products
Industrial Production Methods: In an industrial setting, the production of N,N’-Diethylbutanediamide involves the use of high-pressure autoclaves and specific catalysts to enhance the reaction rate and yield. The process may include steps such as:
- Mixing butanediamide and diethylamine in a high-pressure autoclave.
- Adding a catalyst to facilitate the reaction.
- Maintaining the reaction mixture at a specific temperature and pressure for a set duration.
- Purifying the product through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diethylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N,N’-diethylbutanediamide oxides.
Reduction: Formation of N,N’-diethylbutanediamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-Diethylbutanediamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Diethylbutanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N,N’-Dimethylethylenediamine: A similar compound with methyl groups instead of ethyl groups.
N,N’-Diethylethylenediamine: Another related compound with a different carbon chain length.
Uniqueness: N,N’-Diethylbutanediamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ethyl groups provide different steric and electronic effects compared to similar compounds, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
6971-82-0 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N,N'-diethylbutanediamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-9-7(11)5-6-8(12)10-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
InChI Key |
BMCFHZNLAGQAEP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCC(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate](/img/structure/B13995056.png)
![2-[Phenyl(propanoyl)amino]ethyl propanoate](/img/structure/B13995058.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995064.png)
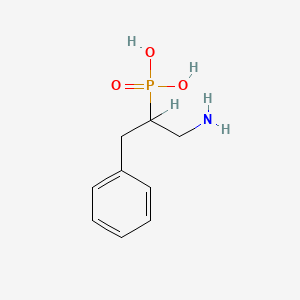
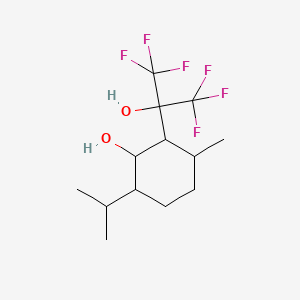
![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)
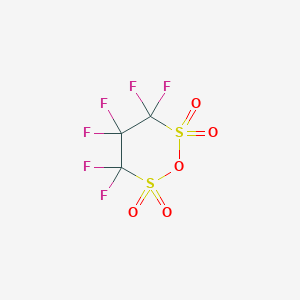
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995107.png)

![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)
